(Tyr69,Ala71.72,Lys74)-C3a (69-77)

Catalog No.
S856604
CAS No.
145702-79-0
M.F
C45H77N13O11
M. Wt
976.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Tyr69,Ala71.72,Lys74)-C3a (69-77)

CAS Number

145702-79-0

Product Name

(Tyr69,Ala71.72,Lys74)-C3a (69-77)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C45H77N13O11

Molecular Weight

976.2 g/mol

InChI

InChI=1S/C45H77N13O11/c1-23(2)20-34(42(66)54-28(8)38(62)56-33(44(68)69)13-11-19-50-45(48)49)58-41(65)32(12-9-10-18-46)55-43(67)35(21-24(3)4)57-39(63)27(7)52-36(60)25(5)51-37(61)26(6)53-40(64)31(47)22-29-14-16-30(59)17-15-29/h14-17,23-28,31-35,59H,9-13,18-22,46-47H2,1-8H3,(H,51,61)(H,52,60)(H,53,64)(H,54,66)(H,55,67)(H,56,62)(H,57,63)(H,58,65)(H,68,69)(H4,48,49,50)/t25-,26-,27-,28-,31-,32-,33-,34-,35-/m0/s1

InChI Key

BWGXPMUHXXJMQE-QWXVOAEUSA-N

SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

(Tyr69,Ala71.72,Lys74)-C3a (69-77), also referred to as C3a (69-77) peptide, is a short chain of amino acids known as a peptide. It originates from a larger protein called C3a, which plays a crucial role in the immune system's inflammatory response [].

Potential Functions in Inflammation

Research suggests that C3a (69-77) might be involved in various aspects of inflammation:

  • Cellular Activation: C3a (69-77) may bind to specific receptors on immune cells, triggering their activation and migration towards the site of inflammation [].
  • Vascular Permeability: The peptide could potentially influence the permeability of blood vessels, allowing immune cells to reach inflamed tissues [].
  • Pain Signaling: Studies indicate that C3a (69-77) might contribute to pain perception during inflammation [].

(Tyr69,Ala71,72,Lys74)-C3a (69-77) is a synthetic peptide modeled after the C-terminus of the anaphylatoxin C3a, which is part of the complement system involved in immune responses. The peptide consists of a sequence that includes tyrosine (Tyr), alanine (Ala), and lysine (Lys) residues, specifically designed to inhibit C3a activity effectively. Its molecular formula is C45H77N13O11C_{45}H_{77}N_{13}O_{11}, with a molecular weight of approximately 976.2 g/mol .

Further Research:

  • Research on the specific functions of this peptide fragment within the complement system is scarce. Investigations into its interaction with C3a receptors or other relevant molecules might be required to understand its potential applications.
  • Safety assessments for this specific peptide fragment are likely not available and should be considered if further development or use is intended.

The primary chemical reaction associated with (Tyr69,Ala71,72,Lys74)-C3a (69-77) is its interaction with the C3a receptor. This peptide acts as an antagonist, preventing the binding of C3a to its receptor, thereby inhibiting downstream signaling pathways that contribute to inflammation and immune responses. The specific binding affinity and kinetics can be studied using various biochemical assays to assess its effectiveness as an inhibitor .

Biologically, (Tyr69,Ala71,72,Lys74)-C3a (69-77) demonstrates significant anti-inflammatory properties. By inhibiting C3a activity, it can modulate immune responses, making it a potential therapeutic agent for conditions characterized by excessive inflammation, such as autoimmune diseases and allergic reactions. Studies have shown that this peptide can effectively reduce inflammatory markers in vitro and in vivo models .

The synthesis of (Tyr69,Ala71,72,Lys74)-C3a (69-77) typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. After synthesis, the peptide is cleaved from the support and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

The applications of (Tyr69,Ala71,72,Lys74)-C3a (69-77) extend primarily into research and therapeutic fields:

  • Research: Used in studies exploring the complement system's role in immune responses.
  • Therapeutics: Potential use in treating inflammatory diseases, such as rheumatoid arthritis and asthma.
  • Drug Development: Serves as a lead compound for developing new anti-inflammatory drugs targeting the complement pathway .

Interaction studies focus on how (Tyr69,Ala71,72,Lys74)-C3a (69-77) binds to the C3a receptor. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are employed to determine binding affinities and kinetics. These studies reveal that modifications in the peptide sequence can significantly impact its inhibitory potency against C3a activity .

Several compounds share structural or functional similarities with (Tyr69,Ala71,72,Lys74)-C3a (69-77). These include:

  • C3a: The natural ligand that binds to its receptor; serves as a benchmark for inhibition studies.
  • C3a desArg: A derivative of C3a lacking an arginine residue; exhibits altered biological activity.
  • (Ala72)-C3a: A modified version focusing on alanine substitutions that may influence receptor binding.

Comparison Table

CompoundStructure/ModificationBiological Activity
(Tyr69,Ala71,72,Lys74)-C3a (69-77)Peptide inhibitor of C3aInhibits inflammation
C3aNatural ligandPromotes inflammation
C3a desArgLacks terminal arginineReduced activity compared to C3a
(Ala72)-C3aModified alanine at position 72Variable activity based on modification

This comparison highlights the unique inhibitory properties of (Tyr69,Ala71,72,Lys74)-C3a (69-77) against its natural counterpart and related compounds, emphasizing its potential therapeutic applications in managing inflammatory conditions .

The synthetic peptide (Tyr69,Ala71.72,Lys74)-C3a (69-77) represents a modified fragment of the complement anaphylatoxin C3a, specifically engineered as a potent inhibitor of C3a activity [1]. This nonapeptide, with the sequence H-Tyr-Ala-Ala-Ala-Leu-Lys-Leu-Ala-Arg-OH and molecular formula C45H77N13O11, presents unique synthetic challenges due to its specific amino acid composition and structural requirements [1] [2]. The peptide's molecular weight of 976.19 Da and high purity requirements necessitate sophisticated production methodologies to achieve the reported purity levels exceeding 97.2% [1].

Solid-Phase Peptide Synthesis Optimization Strategies

Solid-phase peptide synthesis serves as the primary methodology for producing (Tyr69,Ala71.72,Lys74)-C3a (69-77), requiring careful optimization of multiple parameters to achieve high-quality products [4]. The synthesis strategy involves the sequential addition of protected amino acid derivatives to a growing peptide chain attached to a solid support, with the choice of resin and coupling methodology being critical for success [5] [6].

Resin Selection and Loading Optimization

Wang resin emerges as the preferred solid support for this peptide synthesis, offering compatibility with 9-fluorenylmethoxycarbonyl chemistry and enabling the production of peptides with C-terminal carboxylic acids [6]. The resin's polystyrene backbone, cross-linked with divinylbenzene, provides the necessary mechanical stability while maintaining the required loading capacity of 0.99-1.55 mmol/g [6] [7]. The ester linkage attachment site allows for mild acidic cleavage conditions that preserve the integrity of the target peptide [6].

Wang resin preloaded with the C-terminal arginine residue facilitates efficient initiation of the synthesis, with the first coupling step serving as the limiting factor for overall peptide yield [8]. Extended reaction times of 4-24 hours for the initial coupling ensure maximum amino acid incorporation, while subsequent couplings require only 30-minute reaction periods [8] [7].

Coupling Reagent Selection and Efficiency

The synthesis of (Tyr69,Ala71.72,Lys74)-C3a (69-77) benefits from advanced coupling reagents that minimize racemization while maximizing coupling efficiency [9] [10]. N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate emerges as the preferred coupling reagent, achieving coupling completion in as little as 6 minutes with minimal racemization risk [9] [11] [12]. The reagent's high efficiency and rapid reaction kinetics make it particularly suitable for sequences containing challenging amino acids such as arginine and tyrosine [12].

O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate represents an alternative high-performance coupling reagent, offering superior reactivity with 3-6 minute coupling times and very low epimerization rates [9] [12]. This reagent demonstrates particular effectiveness for difficult couplings but requires careful handling to prevent N-terminal capping in the presence of excess reagent [12].

SPPS Optimization ParametersValueReference
Coupling Efficiency Target>99% [13]
Temperature (Microwave Assisted)70-80°C [14] [15]
Reaction Time (Standard Coupling)30-40 minutes [7]
Reaction Time (Double Coupling)2 × 30 minutes [16]
Deprotection Time (Piperidine)3 + 12 minutes [7]
Resin Loading Capacity0.99-1.55 mmol/g [6] [7]
Excess Reagent Ratio3-5 equivalents [9]
Theoretical Purity (97% per step, 70-mer)1.4% [13]
Theoretical Purity (99% per step, 70-mer)24% [13]
Theoretical Purity (99.5% per step, 70-mer)50% [13]

Microwave-Assisted Synthesis Enhancement

Microwave irradiation provides significant improvements in synthesis speed, purity, and yields, particularly beneficial for sequences containing challenging amino acid combinations [14] [15]. Precise temperature control at 70-80°C enhances coupling efficiency while preventing thermal degradation of sensitive residues [14] [15]. The Ultra-Efficient Solid Phase Peptide Synthesis methodology eliminates traditional washing steps through in-situ quenching and controlled evaporation, reducing solvent consumption by up to 95% [14].

The implementation of headspace gas flushing technology removes volatile deprotection bases from the reaction environment, preventing condensation-related impurities that can accumulate during synthesis of longer sequences [14]. Nitrogen gas flow combined with microwave heating ensures complete removal of deprotection byproducts, contributing to the exceptional purity levels required for (Tyr69,Ala71.72,Lys74)-C3a (69-77) [14].

Coupling Efficiency Optimization

The theoretical yield calculations demonstrate the critical importance of optimizing each coupling step, as minor efficiency variations compound dramatically over the synthesis sequence [13]. For a nonapeptide like (Tyr69,Ala71.72,Lys74)-C3a (69-77), achieving 99.5% efficiency per step results in theoretical purities exceeding 95%, while 97% efficiency reduces the theoretical purity to approximately 83% [13].

Coupling Reagents Performance ComparisonCoupling TimeRacemization RiskEfficiencyReference
N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate6 minutesMinimalHigh [9] [11] [12]
O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate3-6 minutesVery LowVery High [9] [12]
O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate10-15 minutesLowHigh [9]
Diisopropylcarbodiimide/1-hydroxybenzotriazole30-60 minutesLowModerate [11]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate30-45 minutesLowHigh [9]
1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate15-30 minutesMinimalHigh [9]
Ethyl cyano(hydroxyimino)acetate/tert-butyl ethyl carbodiimide15-30 minutesVery LowHigh [17]

Post-Translational Modifications and Sequence-Specific Challenges

The synthesis of (Tyr69,Ala71.72,Lys74)-C3a (69-77) presents specific challenges related to the incorporation and protection of amino acids that commonly undergo post-translational modifications in biological systems [18] [19]. While this synthetic peptide does not contain actual post-translational modifications, the presence of tyrosine, lysine, and arginine residues requires careful consideration of protecting group strategies and potential side reactions that mimic post-translational modification pathways [20] [21].

Tyrosine-Specific Synthesis Challenges

The N-terminal tyrosine residue in (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires specialized handling due to the phenolic hydroxyl group's reactivity [21]. The tert-butyl protecting group provides optimal stability under acidic cleavage conditions while remaining removable under the final deprotection conditions [21]. The phenolic hydroxyl group's potential for oxidative coupling reactions necessitates the use of antioxidants and inert atmosphere conditions during synthesis to prevent unwanted side product formation [20].

Tyrosine residues are particularly susceptible to iodination and nitration reactions under certain conditions, making the selection of appropriate protecting groups and reaction conditions critical for maintaining peptide purity [20]. The incorporation of tyrosine at the N-terminus also influences the overall hydrophobicity of the growing peptide chain, potentially affecting coupling efficiency in subsequent steps [22].

Lysine Protection and Deprotection Strategies

The lysine residue at position 74 requires robust side-chain protection to prevent unwanted side reactions during synthesis [21] [23]. The tert-butoxycarbonyl protecting group provides excellent stability throughout the synthesis while allowing for clean removal under acidic conditions [21]. Alternative protecting groups such as 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl offer enhanced stability for sequences requiring extended reaction times or harsh coupling conditions [23].

The presence of multiple basic residues (lysine and arginine) in close proximity creates potential for intramolecular interactions that can complicate both synthesis and purification [23]. These interactions may lead to secondary structure formation during synthesis, reducing coupling efficiency and contributing to deletion sequence formation [24] [22].

Arginine Synthesis Complications

The C-terminal arginine residue presents the most significant synthesis challenge due to the guanidine group's high basicity and multiple potential reaction sites [24] [23]. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl protecting group provides optimal protection for the guanidine functionality while maintaining compatibility with 9-fluorenylmethoxycarbonyl chemistry [23].

Extended coupling times of 2-3 times the normal duration are typically required for arginine-containing sequences to achieve complete conversion [23] [25]. The use of double coupling protocols becomes essential for maintaining high coupling efficiency, particularly when arginine follows sterically hindered residues [16].

Sequence-Specific Aggregation Challenges

The amino acid composition of (Tyr69,Ala71.72,Lys74)-C3a (69-77) includes multiple alanine residues and hydrophobic leucine residues that contribute to peptide aggregation during synthesis [22]. The sequence Ala-Ala-Ala represents a particularly challenging motif that promotes β-sheet formation and intermolecular hydrogen bonding [22].

Aggregation-prone sequences require specialized synthesis conditions including the use of chaotropic agents, elevated temperatures, and modified solvent systems to maintain peptide solubility [22]. The incorporation of pseudoproline dipeptides at strategic positions can disrupt aggregation-promoting secondary structures, though this approach requires careful sequence analysis to identify optimal insertion points [16].

Post-Translational Modifications Synthesis ChallengesSynthesis ChallengeReagent Quality RequirementPurification DifficultyReference
PhosphorylationLabile phosphate groupsHigh purity building blocksHigh (charge variations) [19] [20]
Methylation (Lysine/Arginine)Multiple methylation statesUltra-high purity (>99.5%)Very High (similar masses) [20]
AcetylationProtecting group stabilityStable protecting groupsModerate [20]
HydroxylationStereospecific incorporationEnantiopure precursorsModerate [20]
CitrullinationArginine conversionSpecialized reagentsHigh [20]
GlycosylationComplex carbohydrate attachmentProtected sugar derivativesVery High [19]

Difficult Amino Acid Management

The synthesis of (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires special attention to the incorporation of arginine and the multiple alanine residues that can lead to coupling difficulties [24] [25]. Arginine's guanidine group creates steric hindrance and electronic effects that reduce coupling efficiency, necessitating extended reaction times and higher reagent concentrations [24] [23].

Difficult Amino Acids in SPPSMain ChallengeRecommended Protecting GroupCoupling Time ExtensionReference
ArginineGuanidine protection/deprotection2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (9-fluorenylmethoxycarbonyl strategy)2-3x normal [24] [23] [25]
HistidineImidazole ring reactivityTrityl (9-fluorenylmethoxycarbonyl strategy)2x normal [24] [17]
CysteineDisulfide formation/oxidationTrityl or S-tert-butyl1.5-2x normal [24] [25]
ProlineSecondary amine couplingNone required3-4x normal [25]
AsparagineAsparaginyl-glycine rearrangementTrityl1.5x normal [24]
Aspartic AcidAspartimide formationO-tert-butyl1.5x normal [24]
TryptophanIndole ring sensitivitytert-butoxycarbonyl2x normal [25]

Chromatographic Purification Techniques and Quality Control Metrics

The purification of (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires sophisticated chromatographic methods to achieve the high purity levels demanded for research applications [26] [27]. The peptide's specific physicochemical properties, including its molecular weight of 976.19 Da and the presence of both acidic and basic residues, necessitate a multi-step purification strategy combining complementary separation mechanisms [1] [26].

Multi-Step Purification Strategy

The optimal purification protocol for (Tyr69,Ala71.72,Lys74)-C3a (69-77) employs a two-step chromatographic approach utilizing ion exchange chromatography as a capture step followed by reversed-phase chromatography for final polishing [26]. This strategy effectively removes synthesis-related impurities including deletion sequences, insertion products, and side-reaction byproducts while achieving the target purity levels exceeding 97% [26].

The initial ion exchange step serves to concentrate the peptide while removing the bulk of impurities, particularly those with significantly different charge characteristics [26]. Loading conditions of 8 g peptide per liter of stationary phase allow for efficient capture while maintaining resolution between the target peptide and related impurities [26]. The capture step typically achieves purity improvements from approximately 74% to 96%, with total process times of 6 hours [26].

Ion Exchange Chromatography Optimization

The ion exchange purification of (Tyr69,Ala71.72,Lys74)-C3a (69-77) exploits the peptide's net positive charge at physiological pH, utilizing cation exchange resins for effective separation [26]. Ammonium acetate buffer systems provide optimal resolution while maintaining peptide stability throughout the purification process [26]. The combination of isocratic and gradient elution techniques enables selective removal of neutral and negatively charged impurities while maintaining high recovery of the target peptide [26].

Column dimensions of 45 cm diameter accommodate the required loading while maintaining adequate linear flow rates for efficient separation [26]. The use of 45-liter column volumes enables processing of substantial quantities while maintaining the resolution necessary for effective impurity removal [26].

Reversed-Phase Chromatography Polishing

The final purification step employs reversed-phase chromatography to achieve the exceptional purity levels required for (Tyr69,Ala71.72,Lys74)-C3a (69-77) [26] [28]. Silica-based C18 stationary phases provide optimal selectivity for peptides in this molecular weight range, with loading capacities of 35 g peptide per kg of stationary phase [26] [29].

Gradient elution using ethanol in the presence of acetic acid offers superior selectivity compared to acetonitrile-based systems, particularly for peptides containing multiple basic residues [26]. The ethanol/acetic acid system provides enhanced peak shape and improved resolution of closely related impurities while maintaining peptide stability [28].

Column specifications of 20 cm diameter packed with 8 kg of chromatography media enable efficient processing with 5-hour cycle times [26]. The final polishing step achieves purity levels exceeding 99.5%, with individual impurities reduced to levels below 0.11% [26].

Chromatographic Purification Methods for PeptidesPrimary Separation MechanismTypical LoadingPurity AchievementProcess TimeReference
Ion ExchangeCharge differences8 g/L stationary phase96% (capture step)6 hours [26]
Reversed PhaseHydrophobicity35 g/kg stationary phase>99.5% (polishing)5 hours [26] [27]
Size ExclusionMolecular size5-10 g/L85-95%3-4 hours [30]
Hydrophobic InteractionHydrophobic interactions10-20 g/L90-98%4-6 hours [26]
Multi-Column Counter-CurrentAutomated recyclingVariable>99%8-12 hours [27]

Quality Control Analytical Methods

The quality assessment of (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires multiple complementary analytical techniques to ensure comprehensive characterization [31] [32]. Reversed-phase high-performance liquid chromatography with ultraviolet detection at 210-220 nm serves as the primary purity determination method, providing area percent purity values that correlate with the relative abundance of the target peptide [31] [32].

Mass spectrometry confirmation using electrospray ionization or matrix-assisted laser desorption/ionization techniques verifies the molecular weight and provides structural confirmation of the synthesized peptide [31] [33]. The molecular weight accuracy requirements of ±0.1 Da for electrospray ionization and ±1 Da for matrix-assisted laser desorption/ionization ensure proper identification and purity assessment [33].

Analytical Method Development

The development of analytical methods for (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires careful optimization of chromatographic conditions to achieve adequate resolution of the target peptide from structurally related impurities [34] [35]. Screening approaches utilizing multiple column types and mobile phase systems enable identification of optimal separation conditions [34].

Column screening typically evaluates C8 and C18 stationary phases with varying ionic functionalities, while mobile phase optimization considers different buffer systems including trifluoroacetic acid, formic acid, and ammonium acetate at various pH values [34]. Temperature optimization studies demonstrate the importance of controlled temperature conditions, typically 25°C, for reproducible separations [34].

Purity Specifications and Requirements

The purity requirements for (Tyr69,Ala71.72,Lys74)-C3a (69-77) depend on the intended application, with research applications typically requiring >95% purity and pharmaceutical applications demanding >98% purity [31]. The determination of peptide purity involves multiple analytical approaches including area percent purity by reversed-phase high-performance liquid chromatography, molecular weight confirmation by mass spectrometry, and peptide content determination by amino acid analysis [31].

Peptide Quality Control Analytical MethodsDetection Range/PurposeTypical Purity RequirementsReference
Reversed-Phase High-Performance Liquid Chromatography (UV 210-220 nm)Purity determination>95% (research), >98% (pharmaceutical) [31] [32]
Liquid Chromatography-Mass SpectrometryMolecular weight confirmationMass accuracy ±0.1 Da [31] [33]
Amino Acid AnalysisPeptide content determinationContent determination [31]
Capillary ElectrophoresisPurity verification>95% purity [36]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass SpectrometryMolecular weight (1000-3000 Da)MW accuracy ±1 Da [33]
Electrospray Ionization Mass SpectrometryMolecular weight/fragmentationMW accuracy ±0.1 Da [33]

Process Validation and Control

The manufacturing process for (Tyr69,Ala71.72,Lys74)-C3a (69-77) requires validation of critical process parameters to ensure consistent product quality [26]. Critical parameters include column loading, flow rate, mobile phase composition, column performance metrics such as plate height and asymmetry factor, column cleaning procedures, in-process storage times, and fraction pooling criteria [26].

XLogP3

-2.6

Sequence

YAAALKLAR

Dates

Modify: 2023-08-16

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